molecular formula C14H12N2O2 B12531184 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- CAS No. 653604-30-9

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-

Cat. No.: B12531184
CAS No.: 653604-30-9
M. Wt: 240.26 g/mol
InChI Key: FVHLKPQIPJRIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- is a chemical compound with the molecular formula C14H12N2O2 and a molecular weight of 24025728 It is known for its unique structure, which includes a naphthalene ring substituted with a carboxamide group, a cyano group, and methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- typically involves the reaction of 2-naphthalenecarboxylic acid with appropriate reagents to introduce the cyano, methoxy, and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Commonly used methods include:

    Nitrile Formation: Introduction of the cyano group through nitrile formation reactions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Methylation: Introduction of the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide: Lacks the cyano, methoxy, and methyl groups, resulting in different reactivity and applications.

    6-Cyano-2-naphthalenecarboxamide: Similar structure but without the methoxy and methyl groups.

    N-Methoxy-N-methyl-2-naphthalenecarboxamide:

Uniqueness

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

653604-30-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-cyano-N-methoxy-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-16(18-2)14(17)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-8H,1-2H3

InChI Key

FVHLKPQIPJRIBW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.